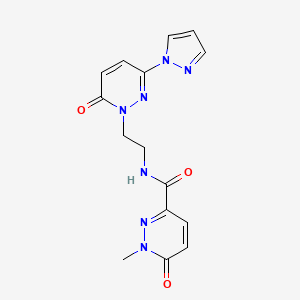
1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N7O3 and its molecular weight is 341.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide (CAS Number: 1351641-81-0) is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H15N7O3 with a molecular weight of 341.32 g/mol. The structure contains a pyridazine core fused with a pyrazole moiety, which is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole and pyridazine scaffolds. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: In Vitro Evaluation
In a study examining several derivatives of 1H-pyrazole, it was found that certain compounds demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM. The most promising candidates showed significant induction of apoptosis in breast cancer MDA-MB-231 cells, enhancing caspase-3 activity by 1.33 to 1.57 times at 10 μM .
| Compound | Concentration (μM) | Caspase-3 Activity (fold increase) |
|---|---|---|
| 7d | 10 | 1.57 |
| 7h | 10 | 1.33 |
| 10c | 10 | Not specified |
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This aligns with findings from related studies on similar structures that have shown efficacy against various cancer types including lung, colorectal, and liver cancers .
Anti-inflammatory and Antioxidant Activity
In addition to its anticancer properties, derivatives of the pyridazine scaffold have been reported to possess anti-inflammatory and antioxidant activities. A study demonstrated that certain pyrrolo[3,4-d]pyridazinone derivatives exhibited selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .
| Compound | COX-2 Inhibition (%) | COX-1 Inhibition (%) |
|---|---|---|
| Compound A | 85 | 5 |
| Compound B | 90 | 10 |
Research Findings
Research indicates that compounds similar to This compound can inhibit the growth of various cancer cell types effectively. For instance:
- Breast Cancer : Induction of apoptosis in MDA-MB-231 cells.
- Liver Cancer : Effective against HepG2 cells.
These findings suggest that the structural features of this compound play a crucial role in its biological activity.
特性
IUPAC Name |
1-methyl-6-oxo-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-20-13(23)5-3-11(18-20)15(25)16-8-10-22-14(24)6-4-12(19-22)21-9-2-7-17-21/h2-7,9H,8,10H2,1H3,(H,16,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTBWFVMPYMRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














